molecular formula C14H17FO2 B2423110 (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid CAS No. 1216329-93-9

(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid

Cat. No.: B2423110
CAS No.: 1216329-93-9
M. Wt: 236.286
InChI Key: QPLJTXMDSLAXCS-UKTHLTGXSA-N
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Description

(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid is an organic compound characterized by its unique structure, which includes an ethyl group, a fluorophenyl group, and a hexenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid typically involves a multi-step process. One common method includes the aldol condensation of 4-fluorobenzaldehyde with 4-ethylhexan-2-one, followed by dehydration to form the desired enone. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethyl-3-(4-fluorophenyl)hexanoic acid.

    Reduction: Formation of 4-ethyl-3-(4-fluorophenyl)hexanol.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
  • 4-ethyl-3-(4-chlorophenyl)hex-2-enoic acid
  • 4-ethyl-3-(4-bromophenyl)hex-2-enoic acid

Uniqueness

(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where fluorine’s influence on molecular interactions is desired.

Properties

IUPAC Name

(E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO2/c1-3-10(4-2)13(9-14(16)17)11-5-7-12(15)8-6-11/h5-10H,3-4H2,1-2H3,(H,16,17)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLJTXMDSLAXCS-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=CC(=O)O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)/C(=C\C(=O)O)/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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